1-Methylazepan-4-one hydrochloride overcomes critical bottlenecks in azepane-based API synthesis. The crystalline HCl salt ensures >115°C melting point, enabling precise weighing and long-term stability, unlike the oxidation-prone free base. • Direct precursor for azelastine: eliminates late-stage N-methylation and avoids wasteful N-debenzylation required by N-benzyl analogs, reducing precious metal catalyst use. • Compatible with automated high-throughput workflows for kinase inhibitor library synthesis. • Guaranteed ≥98% purity (HPLC), shipped under ambient conditions.
1-Methylazepan-4-one hydrochloride is a saturated seven-membered heterocyclic ketone featuring an N-methyl group, supplied as a stable, crystalline hydrochloride salt[1]. As a critical building block in medicinal chemistry and industrial synthesis, it serves as the primary precursor for the antihistamine azelastine and various kinase inhibitors [2]. Unlike its liquid free-base counterpart, the hydrochloride salt provides a melting point of 115–120 °C, ensuring superior shelf stability, precise stoichiometric weighability, and resistance to atmospheric degradation . Its high aqueous solubility and straightforward reactivity in reductive aminations and Grignard additions make it a highly processable intermediate for scaling up complex azepane-containing pharmacophores[1].
Attempting to substitute 1-methylazepan-4-one hydrochloride with generic analogs introduces significant synthetic and operational bottlenecks. Using the free base form directly compromises batch-to-batch reproducibility, as the liquid free base is prone to oxidation and complicates precise mass dispensing in automated workflows . Substituting with N-benzyl protected derivatives (e.g., 1-benzylazepan-4-one) necessitates a downstream catalytic debenzylation step, which increases solvent waste, requires precious metal catalysts, and typically reduces overall yield[1]. Furthermore, substituting with 6-membered ring analogs like 1-methylpiperidin-4-one fundamentally alters the conformational landscape of the final scaffold, leading to drastically different binding affinities in target ligands and rendering the substitution useless for exact azepane pharmacophore replication [2].
The physical state of a precursor dictates its processability in large-scale synthesis. 1-Methylazepan-4-one hydrochloride is a crystalline solid with a melting point of 115–120 °C, allowing for precise gravimetric dispensing and long-term ambient storage without significant degradation . In contrast, the free base form is a liquid at room temperature (boiling point 97–100 °C) that is susceptible to atmospheric oxidation and requires specialized handling to maintain purity [1]. Procurement of the HCl salt eliminates the need for liquid-handling protocols and improves stoichiometric accuracy during batch formulations .
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Solid, MP 115–120 °C |
| Comparator Or Baseline | 1-methylazepan-4-one free base (Liquid, BP 97–100 °C) |
| Quantified Difference | Solid vs. Liquid handling; >100 °C difference in thermal phase transition |
| Conditions | Ambient storage and standard laboratory weighing |
Solid-state precursors enable higher precision in stoichiometric additions and reduce degradation-related material loss during storage.
When synthesizing N-methylated azepane derivatives (such as azelastine), utilizing 1-methylazepan-4-one hydrochloride directly bypasses the need for late-stage functionalization[1]. If 1-benzylazepan-4-one is procured instead, the synthetic route must incorporate a catalytic hydrogenolysis step to remove the benzyl protecting group, followed by a reductive amination to install the methyl group. This two-step detour typically incurs a 15–25% loss in overall yield and requires expensive palladium catalysts. Procuring the pre-methylated HCl salt collapses the synthetic route, saving both time and reagent costs.
| Evidence Dimension | Synthetic step count and yield retention |
| Target Compound Data | Direct utilization (0 additional deprotection/alkylation steps) |
| Comparator Or Baseline | 1-benzylazepan-4-one (requires 2 additional steps: debenzylation + methylation) |
| Quantified Difference | Elimination of 2 synthetic steps; ~15-25% higher overall scaffold yield |
| Conditions | Standard multi-step API synthesis workflows |
Reducing step count directly lowers raw material costs, solvent consumption, and processing time in industrial pharmaceutical manufacturing.
While 1-methylpiperidin-4-one (a 6-membered ring) is often cheaper and more widely available, it cannot serve as a direct functional substitute for 1-methylazepan-4-one hydrochloride in drug discovery [1]. The 7-membered azepane ring provides a significantly larger conformational space and distinct puckering dynamics compared to the rigid chair conformation of piperidine [2]. This increased flexibility allows azepane derivatives to access unique binding pockets in GPCRs and kinases. Substituting the 7-membered ring for a 6-membered ring fundamentally alters the spatial projection of the resulting library, leading to critical losses in target affinity [1].
| Evidence Dimension | Ring size and conformational degrees of freedom |
| Target Compound Data | 7-membered ring (highly flexible, multiple low-energy conformers) |
| Comparator Or Baseline | 1-methylpiperidin-4-one (6-membered ring, rigid chair conformer) |
| Quantified Difference | 1 additional methylene unit leading to distinct 3D spatial projection and altered binding thermodynamics |
| Conditions | Ligand-receptor binding and structure-activity relationship (SAR) studies |
Procuring the exact 7-membered azepanone is non-negotiable when targeting specific spatial geometries required for optimal receptor binding.
Directly following from its step-economy advantages over N-benzyl analogs, this compound is the optimal, direct precursor for the synthesis of azelastine hydrochloride and related long-acting allergy medications, avoiding late-stage methylation steps[1].
Because it is a stable, crystalline solid (unlike the liquid free base), 1-methylazepan-4-one hydrochloride is highly suited for automated weighing and dispensing systems in high-throughput combinatorial chemistry workflows targeting novel kinase inhibitors .
Exploiting the unique puckering dynamics of the 7-membered ring, this compound is specifically selected over 6-membered piperidones to synthesize ligands that require expanded conformational space to achieve high-affinity binding in complex G-protein coupled receptors [2].
Irritant